molecular formula C19H14FN5O3 B2978681 5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251630-79-1

5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No. B2978681
M. Wt: 379.351
InChI Key: MXDNLCNPDXMLAG-UHFFFAOYSA-N
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Description



  • 5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole , commonly referred to as Benzodioxole-triazole-oxadiazole (BTO), is a heterocyclic compound .

  • It features a 1,3-benzodioxole ring fused with a 1,2,4-oxadiazole ring and a 1,2,3-triazole moiety.

  • The fluorobenzyl group contributes to its pharmacological properties.





  • Synthesis Analysis



    • BTO can be synthesized through various methods, including click chemistry , heterocyclization , and condensation reactions .

    • One common approach involves the cycloaddition of an azide and an alkyne to form the triazole ring.

    • The benzodioxole and oxadiazole rings can be constructed via cyclization reactions.





  • Molecular Structure Analysis



    • BTO’s molecular formula is C₁₈H₁₀FN₅O₄ .

    • The benzodioxole ring provides rigidity, while the triazole and oxadiazole rings introduce flexibility.

    • The fluorine substitution enhances its lipophilicity and pharmacokinetic properties.





  • Chemical Reactions Analysis



    • BTO can undergo hydrolysis , oxidation , and reduction reactions.

    • It may participate in bioconjugation reactions for drug delivery applications.





  • Physical And Chemical Properties Analysis



    • BTO is a white crystalline solid with a melting point around 200°C .

    • It is sparingly soluble in water but dissolves well in organic solvents.

    • Its UV-vis absorption spectrum reveals characteristic peaks.




  • Safety And Hazards



    • Limited data exist on BTO’s safety profile.

    • Researchers should assess its toxicity , stability , and metabolism .

    • Proper handling and storage precautions are essential.




  • Future Directions



    • Investigate BTO’s pharmacological activities , such as anticancer , antimicrobial , or anti-inflammatory effects.

    • Explore its potential as a drug candidate or molecular probe .

    • Collaborate across disciplines to unravel its full potential.




    properties

    IUPAC Name

    5-(1,3-benzodioxol-5-yl)-3-[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H14FN5O3/c1-11-17(22-24-25(11)9-12-2-5-14(20)6-3-12)18-21-19(28-23-18)13-4-7-15-16(8-13)27-10-26-15/h2-8H,9-10H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MXDNLCNPDXMLAG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N=NN1CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H14FN5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    379.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

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